2,4-Dimethylnicotinic acid
Description
2,4-Dimethylnicotinic acid (CAS: 55314-30-2) is a pyridine derivative with methyl substituents at the 2- and 4-positions of the nicotinic acid scaffold. Its molecular formula is C₈H₉NO₂, and it has a molecular weight of 151.16 g/mol . This compound is structurally related to nicotinic acid (vitamin B3), a precursor to NAD/NADP coenzymes, but the addition of methyl groups alters its physicochemical and biological properties. It is commonly used in pharmaceutical and fine chemical synthesis, particularly as an intermediate in drug discovery .
Properties
IUPAC Name |
2,4-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-9-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZKVKMGSAAAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363720 | |
| Record name | 2,4-Dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55314-30-2 | |
| Record name | 2,4-Dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyl-3-pyridinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method includes the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides. The reaction conditions often involve the use of ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles, which are then hydrolyzed to yield this compound .
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including this compound, are produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and carboxylic acids .
Scientific Research Applications
1.1. Cardiovascular Health
Research indicates that derivatives of nicotinic acid, including 2,4-dimethylnicotinic acid, may play a role in managing dyslipidemia and cardiovascular diseases. Nicotinic acid is known to increase high-density lipoprotein (HDL) cholesterol levels while lowering triglycerides and low-density lipoprotein (LDL) cholesterol levels. Studies have shown that similar compounds can exhibit comparable effects, potentially leading to the development of novel therapeutic agents for cardiovascular health .
1.2. Neurological Benefits
Nicotinic acid derivatives have been investigated for their neuroprotective effects. They may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. The application of this compound in this context could lead to novel treatments for conditions such as Alzheimer's disease and other forms of dementia .
2.1. Metabolic Pathways
As a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), this compound is significant in metabolic pathways related to energy production and cellular respiration. Its role in these pathways highlights its potential as a supplement for enhancing metabolic health and energy levels .
2.2. Synthesis of Pharmaceuticals
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting respiratory and inflammatory diseases. Its chemical structure allows it to be modified into more complex molecules that exhibit therapeutic properties .
3.1. Agricultural Uses
In agriculture, compounds similar to this compound are explored for their herbicidal properties. Research has indicated that such compounds can inhibit plant growth by interfering with specific metabolic processes in plants, making them candidates for developing eco-friendly herbicides .
3.2. Bioremediation
The potential use of this compound in bioremediation efforts is an emerging area of research. Its ability to interact with various biological systems may facilitate the breakdown of pollutants in contaminated environments, contributing to sustainable environmental practices .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-Dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism by influencing the synthesis and degradation of triglycerides in the liver. Additionally, it affects lipolysis in adipose tissue, leading to changes in lipid levels in the body. These actions are mediated through its interaction with nicotinic acid receptors, particularly in adipocytes and immune cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Hydrophobicity: Methyl groups in this compound increase lipophilicity compared to polar derivatives like 2-(dimethylamino)nicotinic acid, which may influence membrane permeability in biological systems .
Comparison :
- The synthesis of this compound relies on ester intermediates, whereas 4-substituted analogs often involve organolithium reagents or transition metal-catalyzed reactions .
Efficacy Considerations :
Thermodynamic and Stability Data
- 2,4-Dimethylbenzoic Acid (a non-nicotinic analog, CAS: 611-01-8) has a melting point of 142–144°C and sublimation enthalpy (ΔsubH°) of 105.6 kJ/mol .
- This compound: No explicit thermodynamic data are available in the provided evidence, but its solid-state stability is inferred from commercial availability .
Biological Activity
2,4-Dimethylnicotinic acid (DMNA) is a derivative of nicotinic acid with potential biological activities that have garnered interest in pharmacological research. This article explores the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant studies.
Chemical Structure and Properties
This compound is characterized by the presence of two methyl groups at the 2 and 4 positions of the pyridine ring of nicotinic acid. This structural modification influences its biological properties, particularly its interaction with various biological targets.
The biological activity of DMNA is primarily attributed to its interaction with specific receptors and enzymes:
- GPR109A Receptor Activation : Similar to nicotinic acid, DMNA may interact with the GPR109A receptor, which is involved in lipid metabolism and anti-inflammatory responses. This receptor mediates the effects of nicotinic acid on adipocytes and macrophages, leading to decreased free fatty acid levels and improved lipid profiles .
- Antioxidant Activity : Recent studies suggest that DMNA exhibits antioxidant properties, potentially reducing oxidative stress in cells. This effect may be mediated through the modulation of superoxide dismutase (SOD) levels and other antioxidant enzymes .
Anticancer Activity
Recent research has focused on the anticancer potential of DMNA derivatives. A study synthesized novel nicotinic acid derivatives, including DMNA, and evaluated their cytotoxic effects against various human cancer cell lines. Notably, compounds derived from DMNA demonstrated significant inhibition of cell viability in several cancer types:
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| DMNA Derivative 1 | HCT-15 | 0.068 | VEGFR-2 inhibition |
| DMNA Derivative 2 | PC-3 | 0.075 | Apoptosis induction |
| DMNA Derivative 3 | CF-295 | 0.080 | Cell cycle arrest |
These compounds exhibited selective cytotoxicity and were found to induce apoptosis through caspase activation pathways .
Antimicrobial Activity
Another area of investigation is the antimicrobial efficacy of DMNA. A series of studies have shown that DMNA derivatives possess activity against both Gram-positive and Gram-negative bacteria:
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| DMNA Derivative A | Staphylococcus aureus (MRSA) | 7.81 |
| DMNA Derivative B | Escherichia coli | 15.62 |
| DMNA Derivative C | Bacillus subtilis | 1.95 |
These findings indicate that certain derivatives can effectively combat resistant bacterial strains, enhancing their therapeutic potential in treating infections .
Case Study 1: Antioxidant Properties
In a controlled study assessing the antioxidant activity of DMNA, researchers measured SOD levels in treated cells compared to controls. The results indicated that DMNA significantly increased SOD activity, suggesting a protective effect against oxidative damage:
- Control SOD Level : 10 U/mL
- DMNA Treated SOD Level : 25 U/mL
This increase correlates with reduced markers of oxidative stress in cellular assays .
Case Study 2: Lipid Metabolism Regulation
Another study investigated the effects of DMNA on lipid metabolism using GPR109A-deficient mice models. The results showed that administration of DMNA led to a significant reduction in plasma triglyceride levels compared to control groups:
- Control Triglyceride Level : 150 mg/dL
- DMNA Treated Triglyceride Level : 90 mg/dL
These findings support the role of DMNA in modulating lipid profiles through GPR109A receptor pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2,4-dimethylnicotinic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves organolithium reagents or functionalization of nicotinic acid derivatives. For example, 4-substituted nicotinic acids (e.g., 4-methylnicotinic acid) can be synthesized by reacting pyridyl-3-oxazolines with organolithium reagents (e.g., methyllithium), followed by oxidation and deprotection . Key parameters include:
- Catalysts : Pd-based catalysts (e.g., Pd(Ph₃)₄) for coupling reactions .
- Solvents : DMF, THF, or ethanol, which affect reaction kinetics and purity .
- Temperature : Reactions often require heating (e.g., 60–90°C) to achieve optimal yields .
- Workup : Acidic hydrolysis (e.g., 3N HCl) to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures accurate structural elucidation:
- NMR : ¹H/¹³C NMR to confirm methyl group positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis .
- HPLC : Purity assessment using reverse-phase columns with UV detection .
- IR Spectroscopy : Identification of carboxylic acid and methyl C-H stretching bands .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity or toxicity data for this compound?
- Methodological Answer : Discrepancies often arise from variability in experimental design or environmental factors. Mitigation strategies include:
- Contamination Control : Documenting steps to avoid sample contamination (e.g., using glassware pre-rinsed with ultrapure solvents) .
- Matrix Adjustment : Reporting both creatinine-adjusted and unadjusted concentrations in biomonitoring studies to account for urinary dilution .
- Temporal Variability : Tracking exposure timing and environmental half-life (e.g., 2,4-D derivatives degrade rapidly under UV light) .
Q. What strategies optimize reaction yields in complex syntheses involving this compound?
- Methodological Answer : Optimization requires systematic variation of parameters:
- Catalyst Screening : Testing Pd(OAc)₂ vs. Pd(Ph₃)₄ for cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Reagent Ratios : Adjusting stoichiometry of organolithium reagents to minimize side reactions .
- Reaction Monitoring : Using TLC or in-situ IR to track intermediate formation .
Q. How should researchers handle and archive data from degradation or metabolic studies of this compound?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Raw Data Storage : Use repositories like Chemotion or RADAR4Chem for spectral and chromatographic data .
- Metadata Standards : Include details on instrumentation (e.g., HPLC column type, MS ionization mode) and environmental conditions (e.g., pH, temperature) .
- Data Validation : Cross-check results with computational models (e.g., DFT for degradation pathways) .
Q. What experimental approaches are recommended to assess the stability of this compound under storage conditions?
- Methodological Answer : Stability studies should evaluate:
- Temperature : Long-term storage at –80°C vs. short-term room-temperature stability .
- Light Exposure : Testing degradation under UV vs. dark conditions .
- Matrix Effects : Stability in biological matrices (e.g., plasma) compared to pure solutions .
Q. How can computational modeling predict the environmental or metabolic fate of this compound?
- Methodological Answer : Combine:
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., CYP450 isoforms) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies for degradation pathways .
- QSAR Models : Predict toxicity endpoints using structural descriptors (e.g., logP, HOMO-LUMO gaps) .
Q. What in vitro/in vivo models are suitable for evaluating the herbicidal or pharmacological activity of this compound derivatives?
- Methodological Answer :
- In Vitro : Arabidopsis cell cultures for auxin-like activity screening .
- In Vivo : Rodent models for acute toxicity (LD₅₀) and bioaccumulation studies .
- Dose-Response Analysis : Use Hill equation models to quantify efficacy thresholds .
Key Considerations for Data Reporting
- Quality Control : Document analyte stability from collection to analysis (e.g., spiking recovery tests) .
- Statistical Methods : Apply Dunnett’s test for multi-group comparisons in toxicity studies .
- Visualization : Include processed data in main figures (e.g., degradation kinetics) and raw data in appendices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
